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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

Head-to-Head Comparison: LY2940094 and
Naltrexone for Alcohol Dependence

In the landscape of pharmacotherapies for alcohol dependence, two notable compounds,
LY2940094 and naltrexone, offer distinct mechanisms of action. Naltrexone, an established
opioid receptor antagonist, has been a cornerstone in treatment for decades. In contrast,
LY2940094, a novel nociceptin/orphanin FQ (NOP) receptor antagonist, represents a newer
therapeutic strategy. This guide provides a detailed, data-driven comparison of these two
agents for researchers, scientists, and drug development professionals.

Mechanism of Action

Naltrexone primarily functions as a competitive antagonist of mu-opioid receptors, with some
activity at kappa and delta-opioid receptors.[1][2][3] By blocking these receptors, naltrexone is
thought to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the
motivation to drink.[2][4] Alcohol consumption leads to the release of endogenous opioids
(endorphins), which in turn stimulates the mesolimbic dopamine system, a key pathway in the
brain's reward circuitry.[4] Naltrexone's blockade of opioid receptors attenuates this alcohol-
induced dopamine release, particularly in the nucleus accumbens.[4]

LY2940094, on the other hand, is a potent and orally bioavailable antagonist of the
nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like 1 (ORL1)
receptor.[5][6] The NOP receptor system is implicated in stress, mood, and addiction.[5][6]
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Preclinical studies suggest that LY2940094 reduces alcohol consumption by blocking NOP
receptors, which in turn attenuates ethanol-motivated behaviors and stress-induced relapse.[5]
[6] Furthermore, it has been shown to block ethanol-stimulated dopamine release in the
nucleus accumbens, suggesting an overlap in the broader neurochemical pathways affected by
both drugs, despite their different primary targets.[5][6]
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Figure 1: Simplified signaling pathways for Naltrexone and LY2940094 in alcohol dependence.

Preclinical Efficacy
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Both naltrexone and LY2940094 have demonstrated efficacy in animal models of alcohol
consumption.

Naltrexone: Preclinical studies in rats have consistently shown that naltrexone reduces alcohol
consumption and its palatability.[7] These studies have been instrumental in establishing the
role of the opioid system in alcohol reinforcement.[8]

LY2940094: In preclinical studies using alcohol-preferring rat strains (Indiana Alcohol-Preferring
(P) and Marchigian Sardinian Alcohol-Preferring (msP) rats), LY2940094 dose-dependently
decreased homecage ethanol self-administration without affecting food or water intake.[5][6]
Notably, this effect did not show significant tolerance over four days of administration.[5][6]
LY2940094 also reduced the motivation to consume ethanol, as measured by lower
breakpoints in a progressive ratio operant responding paradigm.[5] Furthermore, it completely
blocked stress-induced reinstatement of ethanol-seeking behavior in msP rats.[5][6]
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Clinical data for naltrexone is extensive, with numerous large-scale trials and meta-analyses
supporting its use. The clinical evidence for LY2940094 is currently limited to a proof-of-
concept study.

LY2940094 Clinical Data

A randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the efficacy
of LY2940094 in 88 patients with alcohol dependence who were actively drinking.[9][10]
Patients received either 40 mg/day of LY2940094 or a placebo for 8 weeks.[9][10]

Efficacy Outcomes:

e Primary Endpoint (Number of Drinks per Day - NDD): After 8 weeks, the reduction in mean
NDD did not significantly differ between the LY2940094 and placebo groups (-1.4 vs. -1.5).[9]

e Secondary Endpoints:

o Percentage of Heavy Drinking Days: LY2940094 led to a greater reduction in the mean
percentage of heavy drinking days per month compared to placebo (-24.5% vs. -15.7%).

[9]

o Percentage of Abstinent Days: There was a greater increase in the mean percentage of
abstinent days per month with LY2940094 compared to placebo (9.1% vs. 1.9%).[9]

o Gamma-Glutamyl Transferase (GGT): Patients treated with LY2940094 showed a greater
reduction in plasma GGT levels, a biomarker of liver function, compared to placebo.[9][11]

Safety and Tolerability:

o Treatment-emergent adverse events occurring in 25% of patients taking LY2940094 included
insomnia, vomiting, and anxiety.[9]

» No serious adverse events or significant changes in laboratory assessments or vital signs
were reported with LY2940094.[9]

Naltrexone Clinical Data
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Naltrexone has been evaluated in numerous randomized controlled trials. A meta-analysis of
19 randomized controlled trials involving 3,481 participants found that naltrexone reduced the
risk of relapse to heavy drinking by 36% compared to placebo.[12] It also significantly
decreased the number of heavy drinking days and alcohol cravings.[12]

Landmark studies have consistently demonstrated naltrexone's efficacy. For instance, an early
trial by O'Malley et al. (1992) showed that patients receiving 50 mg/day of naltrexone had
significantly fewer drinking days and were more likely to remain abstinent compared to the
placebo group.[12] The COMBINE study, a large-scale clinical trial, also found that naltrexone
(100 mg daily) was more effective than placebo in increasing the percentage of abstinent days
and reducing the risk of a heavy drinking day in patients receiving medical management.[13]

Safety and Tolerability:
o Common side effects of naltrexone include nausea, headache, dizziness, and fatigue.

» Asignificant concern with naltrexone is the potential for hepatotoxicity, particularly at high
doses, which has led to a black-box warning.[13] However, at the standard dose of 50 mg
daily, significant hepatotoxicity is not common.[13]

Table 2: Summary of Clinical Efficacy Data
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Outcome Measure

LY2940094 (40 mg/day)

Naltrexone (50-100
mgl/day)

Reduction in Heavy Drinking

Days

Greater reduction vs. placebo
(-24.5% vs. -15.7%)[9]

Consistently demonstrated to
reduce heavy drinking days
and prevent relapse to heavy
drinking.[7][12][13]

Increase in Abstinent Days

Greater increase vs. placebo
(9.1% vs. 1.9%)[9]

Increases the percentage of
abstinent days.[12][13]

Reduction in Number of Drinks

per Day

No significant difference vs.
placebo in the proof-of-concept
study.[9]

Reduces the number of drinks

per drinking occasion.[14]

Effect on Cravings

Not explicitly reported in the
primary outcome of the proof-

of-concept study.

Significantly reduces alcohol

cravings.[4][12]

Experimental Protocols
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Figure 2: Workflow for preclinical evaluation of LY2940094 in rodent models of alcohol
dependence.

LY2940094 Clinical Trial Protocol

The proof-of-concept study for LY2940094 was a multicenter, randomized, double-blind,

placebo-controlled trial.[9][10]

Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3
to 6 heavy drinking days per week.[9][10]

Intervention: Patients were randomized (1:1) to receive either 40 mg of LY2940094 or a
placebo orally once daily for 8 weeks.[9][10]

Primary Outcome: Change from baseline in the number of drinks per day during the second
month of the 8-week treatment period.[9]

Data Collection: Alcohol consumption was assessed using the Timeline Follow-Back (TLFB)
method.[10]

Naltrexone Clinical Trial Protocol (General)

Naltrexone clinical trials for alcohol dependence are typically randomized, double-blind,

placebo-controlled studies.

Participants: Individuals meeting DSM criteria for alcohol dependence. Many studies require
a period of abstinence before randomization.[13]

Intervention: Oral naltrexone (typically 50 mg daily) or placebo, often in conjunction with
psychosocial therapy (e.g., cognitive-behavioral therapy or medical management).[12][13]

Primary Outcomes: Common primary endpoints include time to first heavy drinking day,
percentage of days abstinent, and number of standard drinks per drinking day.[13]

Data Collection: Alcohol consumption is typically measured using the Timeline Follow-Back
method.
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Conclusion

Naltrexone is a well-established medication for alcohol dependence with a robust body of
evidence supporting its efficacy in reducing heavy drinking and promoting abstinence. Its
mechanism of action via opioid receptor antagonism is well-understood.

LY2940094 presents a novel and promising mechanism of action by targeting the NOP
receptor system. Preclinical data are encouraging, demonstrating its potential to reduce alcohol
consumption, motivation, and stress-induced relapse. The initial proof-of-concept clinical study
suggests that while it may not reduce the overall number of drinks per day, it can significantly
decrease the frequency of heavy drinking days and increase abstinence.

The key distinction lies in the maturity of the data. Naltrexone's clinical profile is well-
characterized, including its benefits and limitations. LY2940094 is in the early stages of clinical
development. While the initial findings are positive, larger-scale clinical trials are necessary to
fully elucidate its efficacy, safety, and potential advantages over existing treatments like
naltrexone. A direct head-to-head comparison in a clinical trial setting would be the definitive
next step to determine the relative therapeutic value of these two distinct pharmacological
approaches to treating alcohol dependence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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